molecular formula C11H12FN3O B2603133 1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1510026-98-8

1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2603133
CAS No.: 1510026-98-8
M. Wt: 221.235
InChI Key: RHVIINLZCQYILR-UHFFFAOYSA-N
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Description

1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound with the molecular formula C11H12FN3O and a molecular weight of 221.23 g/mol . Its structure features a 1,2,3-triazole ring linked to a 3-fluoro-4-methylphenyl group and an ethanol substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The 1,2,3-triazole core is a privileged scaffold in drug discovery, known for its metabolic stability and ability to participate in hydrogen bonding. The incorporation of a fluoro-methylphenyl group enhances the molecule's potential for bioavailability and membrane permeability. This specific structural motif is common in the development of bioactive molecules, and analogous 1,2,3-triazole-containing compounds have demonstrated significant biological activities in scientific studies, including potential anticancer effects by modulating key cellular signaling pathways . Researchers can utilize this compound as a key building block for constructing more complex molecular architectures, particularly in the synthesis of potential pharmacologically active agents. Its defined structure, represented by the SMILES notation Cc1ccc(-n2cc(C(C)O)nn2)cc1F, allows for precise modification and derivatization . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[1-(3-fluoro-4-methylphenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-7-3-4-9(5-10(7)12)15-6-11(8(2)16)13-14-15/h3-6,8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVIINLZCQYILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(C)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Substitution with Fluoro-Methylphenyl Group: The triazole ring is then substituted with a 3-fluoro-4-methylphenyl group using appropriate reagents and catalysts.

    Introduction of the Ethan-1-ol Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The fluoro-methylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group would yield aldehydes or ketones, while substitution reactions could yield a wide range of derivatives.

Scientific Research Applications

1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structure.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring and fluoro-methylphenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. donating groups : The trifluoromethyl group (CF3) in enhances stability but reduces solubility, whereas the methyl group in the target compound improves solubility.
  • Halogen effects : Chlorine (Cl) in and increases molecular weight and lipophilicity compared to fluorine.
  • Safety : The 3-fluorophenylmethyl derivative is classified as an irritant, suggesting that substituent position may influence toxicity.

Anticancer Activity

  • Quinoxaline-triazole hybrids (e.g., IVd in ): Exhibited IC50 values of 3.20–5.29 μM against HeLa, MCF-7, and A549 cell lines. The bromophenyl substituent enhanced activity due to increased electrophilicity.
  • Target compound : Predicted activity may be modulated by the 3-fluoro-4-methylphenyl group, balancing electron withdrawal (F) and steric bulk (CH3).

Antimicrobial Activity

  • Chlorophenyl and bromophenyl triazoles (e.g., 5d and 5b in ): Demonstrated antibacterial efficacy comparable to streptomycin. The chloro group’s electronegativity likely improved target binding.
  • Target compound : The fluorine atom’s smaller size and higher electronegativity may alter binding kinetics compared to chlorine derivatives.

Biological Activity

1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, also known as a triazole derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, including a triazole ring and a hydroxyl group, which contribute to its varied biological interactions.

PropertyValue
IUPAC Name1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Molecular FormulaC12H12FN3O
Molecular Weight249.24 g/mol
CAS Number1094411-49-0

The biological activity of 1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol primarily involves its interaction with various molecular targets. The triazole moiety can engage with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The presence of the fluoro and methyl groups enhances the compound's binding affinity and selectivity towards its targets, potentially increasing its efficacy in biological applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. In particular:

  • IC50 Values : Compounds similar to 1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol have shown IC50 values in the micromolar range against Huh-7 liver cancer cells and U87MG glioblastoma cells .

Case Studies

Case Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of triazole derivatives on cancer cell lines. The findings indicated that compounds with a similar structure exhibited notable growth inhibition in HT29 colon cancer cells, suggesting that the triazole framework may be critical for anticancer activity .

Case Study 2: Mechanistic Insights
In another investigation, the mechanism by which triazole derivatives induce apoptosis in breast cancer cells was explored. The study revealed that these compounds could inhibit key signaling pathways such as Notch-Akt, leading to increased oxidative stress and subsequent cell death .

Comparative Analysis with Similar Compounds

The biological activity of 1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can be compared with other triazole derivatives:

Compound NameIC50 (µM)Targeted Cancer Cell LineMechanism of Action
1-[1-(3-fluoro-4-methylphenyl)-triazole]22.41 - 24.92Huh-7 liver cancerInhibition of cell proliferation
ZQL-4c~18.12U87MG glioblastomaInduction of apoptosis via ROS
MubritinibNot specifiedVariousInhibition of mitochondrial function

Q & A

Q. What are the recommended synthetic routes for 1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, and how can reaction conditions be optimized?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. Key steps include:

  • Precursor preparation : Reacting 3-fluoro-4-methylphenyl azide with propargyl alcohol derivatives under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) in a THF/H₂O solvent system .
  • Optimization : Adjusting temperature (60–80°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours) to improve yield. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How should researchers characterize this compound to confirm its structural identity and purity?

Essential techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify the triazole ring (δ 7.5–8.5 ppm for triazole protons) and ethanol group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.5 ppm for CH₂OH) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching C₁₁H₁₂FN₃O⁺).
  • X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement, leveraging high-resolution data (e.g., R factor < 0.05) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Based on analogous triazole derivatives:

  • Toxicity : Classified as harmful if inhaled, ingested, or absorbed through skin (GHS Category 4). Use fume hoods, nitrile gloves, and lab coats .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
  • Waste disposal : Neutralize with dilute NaOH before incineration .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated, particularly for anticancer potential?

  • In vitro assays : Screen against cancer cell lines (e.g., A549, MCF-7) using MTT assays. Compare IC₅₀ values to standards like doxorubicin (e.g., IC₅₀ = 3–5 µM for potent derivatives ).
  • Targeted studies : Assess HDAC inhibition (e.g., HDAC2 isoform) using fluorogenic substrates, noting hydroxamic acid derivatives with IC₅₀ values in the low micromolar range .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

  • Disorder in the triazole ring : Mitigate by collecting high-resolution data (≤ 0.8 Å) and using SHELXL’s PART instructions to model disordered regions .
  • Hydrogen bonding : Analyze O–H···N interactions between the ethanol group and triazole nitrogen using Mercury software.

Q. How can conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

  • Standardization : Use identical cell lines, assay conditions (e.g., 48-hour incubation), and positive controls (e.g., paeonol for triazoles ).
  • SAR analysis : Compare substituent effects; fluorophenyl groups enhance cytotoxicity (e.g., 45.1 µM IC₅₀ for 3-fluorophenyl derivatives vs. 78.9 µM for chlorophenyl analogs ).

Q. What structural modifications could enhance this compound’s pharmacological profile?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro, CF₃) at the 4-methyl position to improve metabolic stability.
  • Prodrug strategies : Convert the ethanol group to a phosphate ester for enhanced bioavailability .

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